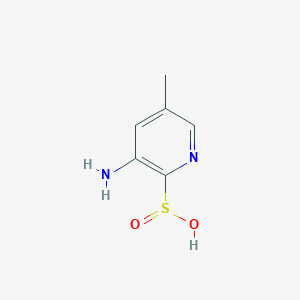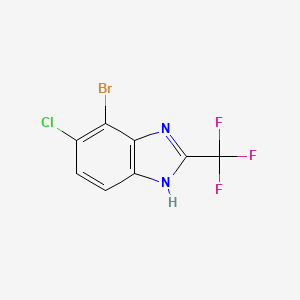
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is an organic compound with the molecular formula C8H3BrClF3N2. This compound is known for its unique chemical properties and is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: The amine group is halogenated to introduce bromine and chlorine atoms.
Cyclization: The final step involves cyclization to form the benzimidazole ring structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: Where halogen atoms can be replaced by other functional groups.
Oxidation and reduction reactions: To modify the oxidation state of the compound.
Coupling reactions: To form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Often involve nucleophiles such as amines or thiols.
Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
作用机制
The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
4-Bromo-5-chloro-2-(trifluoromethyl)aniline: Shares similar halogenation and trifluoromethyl groups but differs in its overall structure.
4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine: Another compound with similar functional groups but a different core structure.
Uniqueness
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H3BrClF3N2 |
|---|---|
分子量 |
299.47 g/mol |
IUPAC 名称 |
4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15) |
InChI 键 |
LSDPWJIAVPXHPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


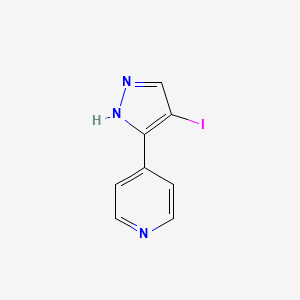
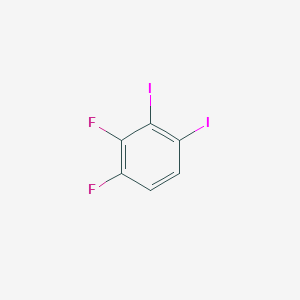
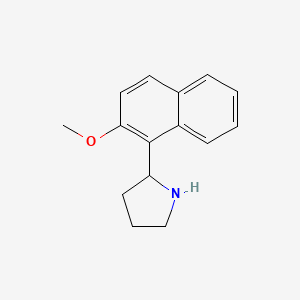
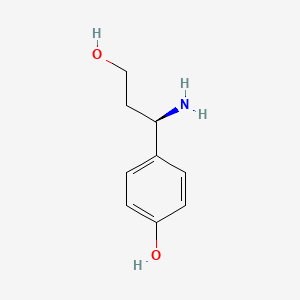


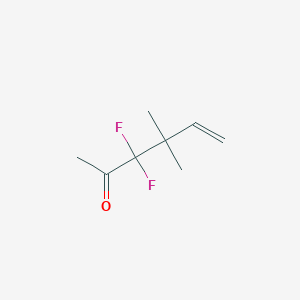
![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)

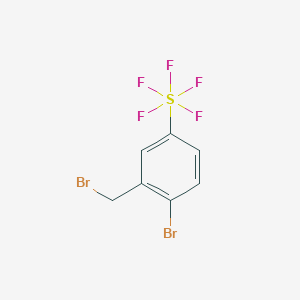
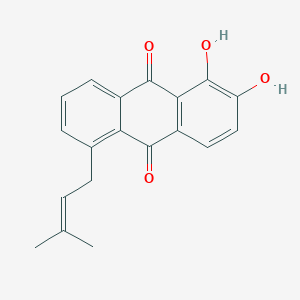
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
